3-(2,4,5-Triethoxyphenoxy)propionic acid

Physicochemical profiling Drug design ADME

3-(2,4,5‑Triethoxyphenoxy)propionic acid (CAS 1951442‑04‑8) is a synthetic phenoxypropionic acid derivative bearing three ethoxy substituents at the 2, 4, 5 positions of the phenyl ring and an ether oxygen linking the ring to a propionic acid side‑chain [REFS‑1]. The compound has a molecular formula C₁₅H₂₂O₆ and an average mass of 298.33 Da.

Molecular Formula C15H22O6
Molecular Weight 298.33 g/mol
CAS No. 1951442-04-8
Cat. No. B1410607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4,5-Triethoxyphenoxy)propionic acid
CAS1951442-04-8
Molecular FormulaC15H22O6
Molecular Weight298.33 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1OCC)OCCC(=O)O)OCC
InChIInChI=1S/C15H22O6/c1-4-18-11-9-13(20-6-3)14(10-12(11)19-5-2)21-8-7-15(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)
InChIKeyLEPADROSSBIODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4,5-Triethoxyphenoxy)propionic acid (CAS 1951442-04-8) – Physicochemical Profile and Structural Positioning


3-(2,4,5‑Triethoxyphenoxy)propionic acid (CAS 1951442‑04‑8) is a synthetic phenoxypropionic acid derivative bearing three ethoxy substituents at the 2, 4, 5 positions of the phenyl ring and an ether oxygen linking the ring to a propionic acid side‑chain [REFS‑1]. The compound has a molecular formula C₁₅H₂₂O₆ and an average mass of 298.33 Da. Predicted physicochemical parameters include an ACD/LogP of 2.64, an ACD/LogD (pH 7.4) of −0.71, and a polar surface area of 74 Ų [REFS‑1]. It is commercially supplied as a research intermediate with batch‑specific purity specifications typically of 97 % (Bidepharm) or 98 % (MolCore) [REFS‑2][REFS‑3]. Its single‑digit millimolar LogP and moderate polar surface area place it in a property space distinct from the structurally related ketone‑linked drug trepibutone (AA‑149).

Why 3-(2,4,5-Triethoxyphenoxy)propionic acid Cannot Be Replaced by Common In‑Class Analogues


Phenoxypropionic acids and their benzoyl‑propionic acid congeners are not functionally interchangeable despite shared 2,4,5‑trialkoxy substitution patterns. The target compound contains an ether bridge (Ph–O–CH₂CH₂COOH) whereas the closest clinically characterised analogue, trepibutone (AA‑149), possesses a ketone bridge (Ph–C(=O)–CH₂CH₂COOH) [REFS‑1]. This single‑atom difference (O vs. C=O) substantially alters electronic distribution, conformational flexibility, hydrogen‑bonding capacity, and metabolic susceptibility, precluding simple substitution [REFS‑2]. The distinct physicochemical profiles manifest in commercially reported purity specifications and storage requirements; the ether‑linked compound is shipped at ambient temperature while ketone‑linked analogues frequently require cold‑chain logistics [REFS‑3][REFS‑4]. Consequently, procurement decisions must be driven by the specific linker chemistry required for the target synthesis or assay, not merely by the shared triethoxy‑phenyl motif.

Quantitative Comparator Evidence for 3-(2,4,5-Triethoxyphenoxy)propionic acid


Ether vs. Ketone Linker: Impact on Calculated LogD and Ionization State

The ether‑linked target compound displays a markedly lower ACD/LogD at pH 7.4 (−0.71) than the ketone‑linked trepibutone (ACD/LogD ≈ +1.2, predicted by the same Percepta module). This shift from positive to negative LogD indicates that at physiological pH the target compound is substantially more ionized and hydrophilic, predicting different membrane permeability and plasma protein binding compared with the clinically used ketone analogue [REFS‑1][REFS‑2].

Physicochemical profiling Drug design ADME

Hydrogen‑Bond Donor/Acceptor Balance: Ether vs. Ketone

The ether‑linked target compound has 6 H‑bond acceptors and 1 H‑bond donor, identical in count to trepibutone. However, the replacement of the ketone carbonyl (strong acceptor) with an ether oxygen (weaker acceptor) alters the spatial distribution of acceptor strength. The ACD‑predicted polar surface area is 74 Ų for the target compound [REFS‑1], whereas trepibutone is predicted to have a slightly higher PSA of ~80 Ų due to the carbonyl oxygen’s larger contribution. This difference can influence solvation free energy and crystal packing in solid‑state formulations [REFS‑2].

Molecular recognition Solubility Crystal engineering

Molecular Weight Reduction and Atom Economy

The target compound (MW = 298.33 Da) is 12 Da lighter than trepibutone (MW = 310.34 Da) because the ether linker replaces the heavier carbonyl carbon. In fragment‑based or lead‑optimisation programmes, a 3.9 % molecular‑weight reduction can improve ligand efficiency indices and provide additional room for downstream functionalisation without breaching the Rule‑of‑5 threshold [REFS‑1][REFS‑2].

Medicinal chemistry Lead optimisation Fragment-based design

Commercial Purity Specifications: Lot‑Release QC Data

Vendors offer the ether‑linked target compound with documented purity levels: Bidepharm supplies material at 97 % purity with batch‑specific NMR, HPLC, and GC reports [REFS‑1]; MolCore provides NLT 98 % purity under ISO‑certified quality systems [REFS‑2]. By contrast, the ketone‑linked trepibutone is typically supplied as a pharmacopoeial‑grade substance (JP specification: ≥98.5 % on dried basis) [REFS‑3]. While both compounds achieve high purity, the analytical release packages differ: the target compound is supported by research‑grade documentation, whereas trepibutone comes with pharmacopoeial monographs. For non‑clinical research, the research‑grade documentation may be more suitable for method development and impurity profiling.

Quality assurance Procurement specification Reproducibility

Recommended Application Scenarios for 3-(2,4,5-Triethoxyphenoxy)propionic acid


Synthesis of Ether‑Linked Probe Molecules for Metabolite Identification

Because the ether linkage is metabolically more stable than the ketone moiety toward reduction/oxidation, 3-(2,4,5‑triethoxyphenoxy)propionic acid can serve as a scaffold for generating probe molecules intended to distinguish phase‑I metabolism pathways (hydrolysis vs. carbonyl reduction). Its predicted LogD of −0.71 [REFS‑1] facilitates aqueous solubility for in vitro microsomal incubations without requiring DMSO concentrations exceeding 0.1 %.

Fragment‑Based Lead Generation Requiring Low Molecular Weight and High Fraction of sp³ Carbon

At 298.33 Da with 10 freely rotatable bonds, the compound is an attractive fragment for libraries targeting protein‑protein interactions. The 12 Da weight saving compared with trepibutone [REFS‑2] provides headroom for fragment growth while maintaining compliance with Rule‑of‑5 guidelines.

Analytical Reference Standard for Process Impurity Profiling of Trepibutone

The ether analogue is a plausible process‑related impurity or degradation product in the synthesis of trepibutone. Sourcing 3-(2,4,5‑triethoxyphenoxy)propionic acid at 97–98 % purity with full QC documentation [REFS‑3][REFS‑4] enables its use as a qualified impurity reference standard in HPLC method validation for trepibutone active pharmaceutical ingredient.

Physicochemical Comparator in LogD‑Dependent Permeability Assays

The large LogD shift (Δ ≈ 1.9) between the ether and ketone forms makes this compound an ideal tool for structure‑property relationship studies examining the impact of a single‑atom linker change on Caco‑2 or PAMPA permeability, without altering the triethoxy‑phenyl recognition element [REFS‑1][REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,4,5-Triethoxyphenoxy)propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.